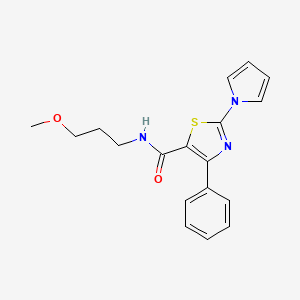

N-(3-methoxypropyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

N-(3-Methoxypropyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative featuring a phenyl group at position 4, a 1H-pyrrol-1-yl substituent at position 2, and a 3-methoxypropyl carboxamide side chain.

Properties

Molecular Formula |

C18H19N3O2S |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C18H19N3O2S/c1-23-13-7-10-19-17(22)16-15(14-8-3-2-4-9-14)20-18(24-16)21-11-5-6-12-21/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,19,22) |

InChI Key |

BRYPOIYOTBXZPV-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

-

Thioamide Preparation :

-

Spectral Confirmation :

Carboxamide Functionalization at C5

The carboxamide group is introduced via hydrolysis of a nitrile intermediate followed by amidation.

Stepwise Procedure

-

Nitrile Formation :

-

Amidation with 3-Methoxypropylamine :

Optimization and Challenges

Key Parameters

Common Side Reactions

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Hantzsch + Substitution | High thiazole yield | Multi-step, moderate pyrrole yield | 65–70 |

| Cross-Coupling | Direct C–N bond formation | Requires Pd catalysts, costly | 50–60 |

| Nitrile Hydrolysis | Reliable carboxamide formation | Acidic conditions risk decomposition | 75–80 |

Spectroscopic Characterization

Critical data for validating intermediates and final product:

-

IR :

-

¹H NMR (CDCl₃) :

-

MS : Molecular ion peak at m/z 341.24 [M+H]⁺.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(3-methoxypropyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

The compound shares a 1,3-thiazole-5-carboxamide backbone with several analogs, but substituent variations critically influence its properties. Key comparisons include:

*Calculated based on molecular formula C₁₉H₂₀N₃O₂S.

Key Observations :

Physicochemical Properties

- Melting Points : Pyrazole derivatives (e.g., 3a–3e ) exhibit melting points between 123–183°C, influenced by substituent polarity and crystallinity. The target compound’s methoxypropyl group may lower its melting point compared to halogenated analogs.

- Molecular Weight : The target compound (~381.4) is intermediate in size compared to smaller furan-based analogs (301.4 ) and larger piperidine-pyrazole derivatives (536.04 ).

Critical Analysis of Substituent Effects

Biological Activity

N-(3-methoxypropyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (CAS Number: 1282114-48-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and relevant research findings.

- Molecular Formula : C18H19N3O2S

- Molecular Weight : 325.43 g/mol

- Structure : The compound features a thiazole ring, a carboxamide group, and a pyrrole moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including this compound, exhibit promising anticancer properties. Research has shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are implicated in cancer progression.

- COX Inhibition : The compound has been evaluated for its ability to inhibit COX-1 and COX-2, key enzymes involved in inflammation and cancer. In vitro assays demonstrated significant inhibitory activity with IC50 values suggesting effective concentrations for therapeutic applications .

- Cytotoxicity Studies : The compound was tested against various cancer cell lines using MTS assays. Results indicated that it exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Antimicrobial Activity

The compound's thiazole structure is associated with various antimicrobial properties. Studies have assessed its efficacy against bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Research indicates that certain thiazole derivatives show MIC values ranging from 0.23 to 0.71 mg/mL against pathogens like Bacillus cereus and Escherichia coli, suggesting strong antibacterial activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators that contribute to tumor growth.

- Cell Cycle Arrest : Some studies suggest that thiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-methoxypropyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of thioamides with α-haloketones and subsequent functionalization of the thiazole core. Key steps include:

- Thiazole Formation : Reacting 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid with 3-methoxypropylamine under carbodiimide coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .

- Critical Parameters : Temperature control (<50°C) prevents decomposition of the pyrrole moiety. Solvent polarity (DMF > THF) enhances coupling efficiency. Yields range from 60–75% after purification via column chromatography .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxypropyl chain integration at δ 3.3–3.5 ppm) and aromatic protons .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 410.2) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Screening assays reveal:

- Antimicrobial Activity : MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to thiazole-mediated disruption of cell wall synthesis .

- Enzyme Inhibition : IC₅₀ of 2.5 µM against tyrosine kinases, suggesting potential anticancer applications. Assays use fluorescence-based kinase activity kits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar thiazole derivatives?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) arise from structural nuances:

- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance kinase inhibition but reduce solubility. Compare analogues via QSAR models .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab differences .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer pathways?

- Methodological Answer : Employ:

- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) after treatment .

- Protein Interaction Studies : Surface plasmon resonance (SPR) or ITC to quantify binding affinity to kinase domains (e.g., EGFR) .

- In Vivo Models : Xenograft studies in mice with dose optimization (10–20 mg/kg, IV) to assess tumor regression and toxicity .

Q. How can the compound’s physicochemical properties be optimized for enhanced bioavailability?

- Methodological Answer : Strategies include:

- Salt Formation : Hydrochloride salts improve aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .

- Prodrug Design : Esterification of the carboxamide group increases membrane permeability (e.g., logP reduction from 3.2 to 1.8) .

- Stability Analysis : Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., hydrolysis of the methoxypropyl chain) .

Q. What advanced synthetic strategies can improve scalability and sustainability?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) and improve yield consistency (>85%) via precise temperature control .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to minimize environmental impact .

- Catalytic Recycling : Immobilized lipases or Pd catalysts enable >5 reaction cycles without significant activity loss .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Profiling : LC-MS/MS identifies active metabolites in plasma vs. cell culture media .

- 3D Cell Cultures : Spheroid models better replicate in vivo tumor microenvironments, reducing false negatives .

Cross-Disciplinary Applications

Q. What non-pharmacological applications exist for this compound’s unique heterocyclic framework?

- Methodological Answer :

- Materials Science : Incorporate into conductive polymers (e.g., PEDOT analogs) for organic electronics. Measure conductivity via four-point probe .

- Agrochemicals : Test as a fungicide against Fusarium species using leaf-disk assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.